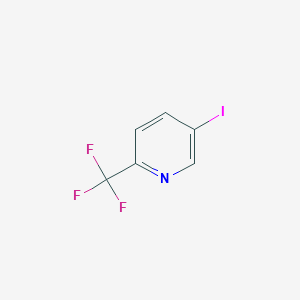

5-Iodo-2-(trifluoromethyl)pyridine

Beschreibung

Significance of Trifluoromethyl and Pyridine (B92270) Moieties in Contemporary Chemical Research

The trifluoromethyl (CF3) group and the pyridine ring are two structural motifs of immense importance in medicinal chemistry and materials science. bohrium.comresearchgate.net The incorporation of a trifluoromethyl group into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov This is often attributed to the high electronegativity of fluorine atoms, which can influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and bioavailability. nih.govwikipedia.org The CF3 group can act as a bioisostere for a methyl or chloro group, allowing for fine-tuning of a compound's properties to enhance its therapeutic potential. wikipedia.org This strategic substitution can also protect a reactive methyl group from metabolic oxidation. wikipedia.org The unique electronic properties of the trifluoromethyl group can also lower the basicity of nearby functional groups. wikipedia.org

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. nih.govnih.gov Its presence can enhance water solubility, a crucial factor for drug delivery, and it can participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, which is a key interaction in many enzyme-inhibitor complexes. The pyridine scaffold is found in numerous FDA-approved drugs for a wide range of therapeutic areas, including infectious diseases, cancer, and central nervous system disorders. nih.govontosight.ai

The combination of a trifluoromethyl group and a pyridine ring within the same molecule creates a powerful synergy, offering a unique set of properties that are highly sought after in the design of new chemical entities. hovione.com This has led to a surge in research focused on the synthesis and application of trifluoromethylpyridines. hovione.com

Overview of 5-Iodo-2-(trifluoromethyl)pyridine as a Strategic Chemical Intermediate in Organic Synthesis

This compound is a halogenated pyridine derivative that has gained significant attention as a versatile building block in organic synthesis. bldpharm.com Its structure, featuring a trifluoromethyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring, makes it a highly valuable intermediate for the construction of more complex molecules. The iodine atom, being the most reactive of the halogens in cross-coupling reactions, provides a handle for the introduction of a wide variety of functional groups. iodobenzene.ltd

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect, which influences the reactivity of the pyridine ring and the C-I bond. This electronic feature can be strategically exploited in various chemical transformations. The compound serves as a key precursor for the synthesis of a diverse range of substituted pyridines, which are important scaffolds in medicinal chemistry and agrochemistry. nih.govjst.go.jp Its utility is particularly evident in the synthesis of pharmaceutical and agrochemical candidates, where the trifluoromethylpyridine moiety often imparts desirable biological activity. iodobenzene.ltdnih.gov

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 873107-98-3 chemicalbook.com |

| Molecular Formula | C6H3F3IN chemicalbook.com |

| Molecular Weight | 272.99 g/mol chemicalbook.com |

The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring allows for selective functionalization, making this compound a cornerstone intermediate for the synthesis of a multitude of complex and valuable molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXFWLQMVBNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670744 | |

| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873107-98-3 | |

| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 5 Iodo 2 Trifluoromethyl Pyridine

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 5-Iodo-2-(trifluoromethyl)pyridine serves as a key substrate in several important palladium- and copper-catalyzed carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds. The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. libretexts.orgnih.gov

In the case of this compound, Suzuki-Miyaura coupling provides an efficient route to introduce various aryl and heteroaryl substituents at the 5-position of the pyridine (B92270) ring. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a base, and a suitable solvent. The choice of ligand can also influence the reaction's efficiency. nih.gov

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

In this reaction, an organoboron reagent (R-B(OR')2) couples with this compound in the presence of a palladium catalyst and a base to yield the corresponding 5-substituted-2-(trifluoromethyl)pyridine.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2/PCy3 | KF | Toluene | 47 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | N/A |

| Thiophene-2-boronic acid | PdCl2(dppf) | K3PO4 | 1,4-Dioxane | 92 | N/A |

The Heck coupling reaction is a palladium-catalyzed method for the arylation or vinylation of alkenes. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com

Investigations into the Heck coupling of this compound have demonstrated its utility in synthesizing substituted styrenes and other vinylated pyridines. For instance, a domino approach involving Heck coupling has been utilized to synthesize β-trifluoromethylstyrene derivatives from iodoarenes. nih.gov

Scheme 2: General Heck Coupling Reaction

This scheme illustrates the general transformation in a Heck coupling reaction, where an alkene couples with this compound to form a new carbon-carbon bond.

Table 2: Examples of Heck Coupling with this compound

| Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Butyl acrylate | Pd(OAc)2 | Et3N | CH3CN/H2O | High | researchgate.net |

| Styrene | Pd(OAc)2 | NEt3 | DMF | Good | N/A |

| 1-Octene | PdCl2(PPh3)2 | K2CO3 | NMP | Moderate | N/A |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile. psu.eduuwindsor.ca This method is known for its versatility and tolerance of a wide variety of functional groups. psu.edu The organostannane reagents are generally stable and can be isolated and handled easily. psu.edu

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. psu.edu

Scheme 3: General Stille Coupling Reaction

This scheme depicts the general Stille coupling of this compound with an organostannane reagent.

Table 3: Examples of Stille Coupling with this compound

| Organostannane | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh3)4 | Toluene | 85 | N/A |

| 2-(Tributylstannyl)thiophene | PdCl2(AsPh3)2 | DMF | 78 | N/A |

| (Vinyl)tributyltin | Pd(dba)2/P(furyl)3 | THF | 90 | msu.edu |

Beyond the well-established Suzuki, Heck, and Stille reactions, this compound can participate in other palladium-catalyzed carbon-carbon bond formations. These can include Sonogashira coupling with terminal alkynes and various carbonylation reactions. For instance, a palladium-catalyzed fluoro-carbonylation of aryl iodides using 2-(difluoromethoxy)-5-nitropyridine (B1423797) has been reported to produce acyl fluorides. nih.gov

A domino C-C/C-O bond formation has also been described for the synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes and benzylketones, highlighting the potential for sequential palladium-catalyzed processes. rsc.org

Copper-Catalyzed Carbon-Carbon Bond Formations

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed methods for forming carbon-carbon bonds. encyclopedia.pub Copper catalysts can be particularly effective for certain types of transformations, such as the trifluoromethylation of iodoarenes. rsc.orgresearchgate.net

The use of copper(II) chloride as a catalyst for the trifluoromethylation of aryl and heteroaryl iodides with methyl fluorosulfonyldifluoroacetate (Chen reagent) has been shown to be an efficient method. rsc.orgresearchgate.net This reaction proceeds in moderate to high yields and tolerates a variety of functional groups. researchgate.net

Table 4: Example of Copper-Catalyzed Trifluoromethylation

| Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| FSO2CF2CO2Me | CuCl2 | DMF | Not specified for this substrate | rsc.org |

This table provides an example of a copper-catalyzed trifluoromethylation reaction. While the specific yield for this compound was not provided in the search results, the methodology is applicable to a range of iodoarenes.

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the presence of a labile iodine atom. The -CF3 group significantly influences the electronic properties of the pyridine ring, affecting its reactivity and stability. iodobenzene.ltd This section details the key reactive pathways of this compound.

Carbon-Heteroatom Bond Forming Reactions

The formation of new bonds between carbon and heteroatoms is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. For this compound, these reactions are pivotal for introducing diverse functionalities.

The iodine atom at the 5-position of the pyridine ring is a versatile handle for nucleophilic substitution reactions. Although less reactive than its chloro-analogue in some contexts, the iodine can be displaced by various nucleophiles, often facilitated by a catalyst. For instance, the iodine atom can be substituted with other functional groups through reactions with organometallic compounds. Transition metal-catalyzed cross-coupling reactions are particularly effective. A notable example is the use of trifluoromethyl copper species, which can react with iodopyridines to introduce a trifluoromethyl group, demonstrating a direct method for C-C bond formation, although in this case, it highlights the reactivity of the C-I bond towards organometallic reagents. nih.gov

The general susceptibility of the C-I bond to substitution is a key feature of this molecule's reactivity profile, allowing for the introduction of a wide array of functional groups.

Nitrogen-Containing Heteroatom Functionalization

The introduction of nitrogen-containing groups is crucial for the synthesis of many biologically active molecules. This compound itself can be synthesized from a nitrogen-functionalized precursor. The process involves the diazotization of 6-(trifluoromethyl)pyridin-3-amine with sodium nitrite (B80452) in hydrochloric acid, followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine upon treatment with potassium iodide. chemicalbook.com This reaction proceeds with high yield and is a standard method for introducing iodine onto an aromatic ring. chemicalbook.com

Furthermore, the principles of carbon-nitrogen bond formation can be applied to this compound. General methods involving zinc-mediated C-N bond formation using amino pyridines as nucleophiles illustrate pathways that could potentially be adapted for this specific substrate. iisc.ac.in The pyridine nitrogen itself can influence reactions; for example, intramolecular cyclization of N-(pyridine-2-yl)benzamides to form triazolo[1,5-a]pyridines proceeds via nucleophilic attack of the pyridine nitrogen atom. researchgate.net

| Reaction Type | Precursor | Reagents | Product | Yield | Reference |

| Sandmeyer Reaction | 6-(trifluoromethyl)pyridin-3-amine | 1. NaNO₂, 5N HCl 2. KI | This compound | 87% | chemicalbook.com |

Oxygen-Containing Heteroatom Functionalization

Analogous to nitrogen functionalization, the introduction of oxygen-containing moieties is a key transformation. While direct trifluoromethoxylation of this compound is not extensively detailed in the provided sources, related transformations on similar pyridine systems provide insight. For example, nucleophilic aromatic substitution of a chlorine atom at the 2-position of a pyridine ring can be achieved using sodium methoxide (B1231860) to introduce a methoxy (B1213986) group. This type of reaction suggests that the pyridine ring, activated by the electron-withdrawing trifluoromethyl group, is susceptible to attack by oxygen nucleophiles, although the iodine at the 5-position is the more common site for substitution in cross-coupling reactions.

Directed Metalation and Deprotonation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

For pyridine derivatives, this approach can be challenging due to the potential for nucleophilic addition of the organometallic reagent to the ring. harvard.edu However, with appropriate directing groups and reaction conditions, regioselective lithiation can be achieved. harvard.edu In a closely related compound, 5-chloro-2-(trifluoromethyl)pyridine (B1590180), directed metalation is used to introduce an iodine atom specifically at the 4-position. The reaction involves deprotonation at -78°C using lithium diisopropylamide (LDA), a strong, sterically hindered base, followed by quenching the resulting aryllithium intermediate with iodine (I₂). chemicalbook.com This demonstrates that deprotonation occurs regioselectively at the position ortho to the chloro group and meta to the trifluoromethyl group. The electron-withdrawing trifluoromethyl group acidifies the ring protons, but the directing effect of the halogen dominates the regioselectivity under these conditions.

| Substrate | Base | Solvent | Temperature | Electrophile | Product | Reference |

| 5-chloro-2-(trifluoromethyl)pyridine | LDA | THF | -78°C | I₂ | 5-chloro-4-iodo-2-(trifluoromethyl)pyridine | chemicalbook.com |

This strategy highlights a viable pathway for introducing substituents at specific positions on the this compound ring system, which might otherwise be difficult to functionalize selectively.

General Regioselective Functionalization of the Pyridine Ring System

The regioselectivity of functionalization on the this compound ring is governed by the electronic effects of the existing substituents. The strongly electron-withdrawing trifluoromethyl group at the 2-position deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-positions (positions 3 and 5). nih.gov

In the case of electrophilic iodination of 6-(trifluoromethyl)pyridin-2-amine, the electron-withdrawing -CF₃ group at position 6 directs the incoming electrophile (iodine) to the 5-position. This inherent directing effect can be enhanced and controlled using strategies like Directed ortho-Metalation (DoM), where a directing group guides a metalating agent to a specific adjacent position, overriding the inherent electronic preferences of the ring if necessary. wikipedia.org For instance, the metalation of 5-chloro-2-(trifluoromethyl)pyridine with LDA specifically targets the C-4 position, demonstrating a powerful method for achieving regiocontrol that differs from what might be predicted by electrophilic substitution patterns alone. chemicalbook.com

Mechanistic Investigations of Reaction Pathways for this compound Transformations

Understanding the mechanisms of reactions involving this compound is key to optimizing existing transformations and designing new ones. The trifluoromethyl group plays a crucial role, not only by influencing the electron density of the pyridine ring but also by enhancing properties like lipophilicity and metabolic stability in derivative compounds.

Mechanistic studies on related transformations provide valuable insights. For example, the formation of aryl-CF₃ bonds, a common objective in synthesizing trifluoromethylated aromatics, has been studied in detail. Palladium-catalyzed cross-coupling reactions are of significant interest. nih.gov Mechanistic investigations of aryl-CF₃ bond-forming reductive elimination from Pd(IV) complexes suggest that the reaction can proceed through the dissociation of a ligand, such as triflate, to form a cationic five-coordinate Pd(IV) intermediate, which then undergoes the desired C-CF₃ coupling. nih.govd-nb.info Density Functional Theory (DFT) calculations have revealed that in some cases, the CF₃ group acts as an electrophile, and the aryl ligand acts as a nucleophile in the coupling step. nih.gov

The synthesis of this compound itself via the Sandmeyer reaction proceeds through a well-established mechanism involving the formation of a diazonium salt from an amine precursor, which then decomposes upon introduction of the iodide source to yield the final product. chemicalbook.com

In transformations like directed metalation, the mechanism involves the coordination of the Lewis acidic lithium cation of the organolithium reagent to a Lewis basic heteroatom on the directing group. wikipedia.orgbaranlab.org This creates a complex that positions the basic alkyl group of the reagent to deprotonate the sterically accessible ortho-proton, forming a stable aryllithium intermediate ready for reaction with an electrophile. wikipedia.org

Applications of 5 Iodo 2 Trifluoromethyl Pyridine As a Versatile Synthetic Building Block

Role in Medicinal Chemistry Research and Drug Discovery

The 5-iodo-2-(trifluoromethyl)pyridine building block plays a significant role in the discovery and development of new therapeutic agents. Its utility stems from the ability to participate in various cross-coupling reactions, allowing for the facile construction of complex molecules with potential biological activity. nih.govjst.go.jp

Synthesis of Biologically Active Scaffolds and Lead Compounds

Researchers have utilized this compound to synthesize a variety of heterocyclic structures that form the core of biologically active compounds. nih.govresearchgate.net The introduction of the 2-(trifluoromethyl)pyridine (B1195222) moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets and its metabolic profile. nih.gov For instance, the trifluoromethyl group is known to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes.

Derivatives of pyridine (B92270), including those with trifluoromethyl substitutions, have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes. While the precise mechanisms are still under investigation, the modulation of inflammatory signaling pathways is a key area of interest. Furthermore, the trifluoromethylpyridine scaffold has been incorporated into molecules targeting a range of diseases. For example, compounds containing this moiety are being investigated for their potential in treating various human cancers. nih.gov

A notable application of trifluoromethylpyridine derivatives is in the development of inhibitors for enzymes like Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1), which are implicated in cancer progression. nih.gov The synthesis of these inhibitors often involves the use of trifluoromethylpyridine-containing building blocks to construct the final active molecule. nih.gov

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

The reactivity of the iodine atom in this compound makes it an invaluable tool for structure-activity relationship (SAR) studies. researchgate.net SAR studies are fundamental to medicinal chemistry, as they provide insights into how different parts of a molecule contribute to its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its potency and selectivity, chemists can design more effective drugs. nih.govrsc.org

The ability to easily introduce a wide range of substituents at the 5-position of the pyridine ring via cross-coupling reactions allows for the exploration of the chemical space around a core scaffold. For example, in the development of EZH2/EZH1 inhibitors, modifications to the trifluoromethylpyridine portion of the molecule have been shown to significantly impact their inhibitory activity and selectivity. nih.gov These studies help in understanding the key interactions between the drug molecule and its biological target, guiding the design of next-generation therapeutic agents. nih.govnih.gov

Contributions to Agrochemical Development

The trifluoromethylpyridine moiety is a cornerstone in the creation of modern pesticides, with numerous commercialized products containing this structural feature. nih.govjst.go.jp this compound serves as a critical intermediate for introducing this important pharmacophore into new agrochemical candidates. agropages.com

Design and Synthesis of Novel Pesticides Incorporating the Trifluoromethylpyridine Moiety

The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature and its ability to mimic a hydrogen atom in certain biological contexts, contribute to the enhanced efficacy and selectivity of pesticides. nih.govchigroup.site The synthesis of many successful agrochemicals relies on the use of trifluoromethylpyridine intermediates. nih.govjst.go.jp

A variety of pesticides with different modes of action have been developed incorporating the trifluoromethylpyridine scaffold. These include herbicides, insecticides, and fungicides. nih.govjst.go.jp The strategic placement of the trifluoromethyl group on the pyridine ring can lead to compounds with a broad spectrum of activity against various agricultural pests. chigroup.site

Herbicides and Insecticides Derivations

The trifluoromethylpyridine structure is a key component in several commercially successful herbicides and insecticides. nih.govjst.go.jp For example, a number of herbicides have been developed that feature this moiety, demonstrating excellent control of a wide range of weeds in various crops. nih.govresearchoutreach.org

In the realm of insecticides, compounds containing the trifluoromethylpyridine group have shown high efficacy against a variety of insect pests, including those that have developed resistance to other classes of insecticides. rsc.org A series of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited significant insecticidal activity against pests like Mythimna separata and Plutella xylostella. rsc.org Some of these compounds demonstrated 100% insecticidal activity at a concentration of 500 mg/L. rsc.org

Table 1: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Compound Name | Agrochemical Type | Target Pest/Weed |

| Fluazifop-butyl | Herbicide | Perennial grass weeds nih.govjst.go.jp |

| Chlorfluazuron | Insecticide | Lepidoptera, Diptera, Orthoptera nih.gov |

| Flonicamid | Insecticide | Sap-feeding insects researchoutreach.org |

| Pyroxsulam | Herbicide | Key weeds in cereal crops nih.govresearchoutreach.org |

| Sulfoxaflor | Insecticide | Sap-feeding pests researchoutreach.org |

Potential in Functional Materials Science

While the primary applications of this compound have been in the life sciences, its unique electronic properties suggest potential for use in the development of functional materials. jst.go.jpagropages.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the photophysical and electronic characteristics of molecules into which it is incorporated. researchgate.net

Research in this area is still emerging, but the ability to create novel conjugated systems and polymers through cross-coupling reactions with this compound opens up possibilities for applications in areas such as organic electronics and photonics. The introduction of the trifluoromethylpyridine moiety could be used to tune the energy levels and charge transport properties of organic semiconductors, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Further investigation is needed to fully explore the potential of this versatile building block in the field of materials science.

Exploration in Optoelectronic Materials

There is no specific information available in the searched results detailing the exploration of this compound in the development of optoelectronic materials.

Advanced Polymer Synthesis Utilizing Pyridine Building Blocks

There is no specific information available in the searched results regarding the use of this compound in advanced polymer synthesis.

Emerging Research Directions and Future Prospects for 5 Iodo 2 Trifluoromethyl Pyridine

Development of More Sustainable and Greener Synthetic Routes

The synthesis of trifluoromethyl-containing heterocyclic compounds, including 5-iodo-2-(trifluoromethyl)pyridine, is an area of intense research, with a growing emphasis on environmentally friendly methods. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. Current research aims to address these limitations by developing more sustainable alternatives.

One promising "green" approach involves the mechanical grinding of reactants under solvent-free conditions. For instance, a method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) has been developed, offering high yields and short reaction times without the need for toxic solvents. ambeed.com While not directly applied to this compound, this methodology presents a potential greener pathway for its synthesis or the synthesis of its precursors.

Another strategy focuses on the use of less hazardous and more readily available starting materials. The construction of the trifluoromethylpyridine ring from various trifluoromethyl-containing building blocks is a common approach. nih.govrsc.org Research in this area seeks to identify and utilize building blocks that are more sustainable and can be converted to the desired product with high atom economy. For example, some methods utilize easily accessible substituted vinylogous enamines to produce highly substituted pyridine (B92270) derivatives in high yields.

The table below summarizes some of the key building blocks used in the synthesis of trifluoromethylpyridines, highlighting the ongoing effort to find more efficient and sustainable starting points.

| Building Block | Synthetic Approach | Reference |

| Ethyl 2,2,2-trifluoroacetate | Cyclocondensation reaction | nih.gov |

| 2,2,2-Trifluoroacetyl chloride | Cyclocondensation reaction | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation reaction | nih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation reaction | nih.gov |

| Trifluoromethyl-α,β-ynones | Bohlmann–Rahtz heteroannulation | |

| Vinyl azides and CF3-ynones | Copper-catalyzed regioselective cyclization |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of this compound is critical for its use in creating diverse molecular structures. A major focus of current research is the development of novel catalytic systems that offer milder reaction conditions, higher selectivity, and broader substrate scope.

Photoredox Catalysis: A significant advancement in this area is the application of visible-light photoredox catalysis. chemicalbook.comucmerced.edunih.govrsc.org This technique allows for the generation of reactive radical intermediates under mild conditions, enabling a wide range of transformations that are often challenging with traditional methods. For instance, photoredox catalysis has been successfully employed for the trifluoromethylation of arenes and heteroarenes, including pyridine derivatives. rsc.org This approach can directly functionalize C-H bonds, offering a more atom-economical alternative to pre-functionalized substrates. rsc.org Research has demonstrated the trifluoromethylation of a broad range of ketone-derived enolsilanes with diverse electronic and steric properties using photoredox catalysis, highlighting its versatility. nih.gov

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions remain a cornerstone for the functionalization of aryl halides like this compound. Research continues to explore new catalyst systems to improve efficiency and overcome existing limitations. Palladium-catalyzed C-N cross-coupling reactions, for example, have been a subject of intense investigation to improve their efficiency with aryl iodides. sigmaaldrich.com Nickel-catalyzed reductive cross-coupling reactions have also emerged as a powerful tool, enabling the efficient synthesis of complex molecules from aryl iodides. nih.gov

The development of new ligands and catalytic systems is crucial for advancing these reactions. The table below highlights some of the catalytic systems being explored for the functionalization of trifluoromethylpyridines and related compounds.

| Catalytic System | Reaction Type | Key Features | Reference |

| [Ru(bpy)3]Cl2 | Photoredox α-trifluoromethylation | Mild, room temperature, broad substrate scope | nih.gov |

| Ru(phen)3Cl2 | Photoredox trifluoromethylation of C-H bonds | Direct functionalization of unactivated arenes | rsc.org |

| Copper(I) with 2,2'-bipyridyl ligand | Catalytic trifluoromethylation of iodoarenes | Utilizes a novel trifluoromethylating reagent | mdpi.comresearchgate.net |

| Palladium with biarylphosphine ligands | C-N cross-coupling of aryl iodides | Overcomes inhibition by iodide byproduct | sigmaaldrich.com |

| Nickel complexes | Reductive cross-coupling of aryl iodides | Highly selective ring-opening reactions | nih.gov |

Expansion into New Areas of Bioactive Molecule Synthesis and Late-Stage Functionalization

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, make this compound a valuable synthon in drug discovery and agrochemical development. nih.govrsc.org

Bioactive Molecule Synthesis: Research is continuously exploring the incorporation of the 2-(trifluoromethyl)pyridine (B1195222) moiety into novel bioactive compounds. This includes the synthesis of derivatives with potential applications as insecticides, herbicides, and pharmaceuticals. nih.gov The iodine atom in this compound serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the generation of large libraries of compounds for biological screening.

Late-Stage Functionalization: A particularly exciting area of research is the use of this compound and related reagents in late-stage functionalization (LSF). LSF involves the modification of complex molecules, such as existing drugs or natural products, at a late stage in their synthesis. This strategy allows for the rapid diversification of molecular scaffolds and the optimization of their biological properties. The ability to introduce a trifluoromethylpyridine group into a complex molecule can significantly alter its pharmacological profile. Photoredox catalysis is proving to be a powerful tool for LSF, enabling the direct C-H functionalization of complex substrates under mild conditions. rsc.org

The table below lists some examples of bioactive compounds and intermediates synthesized using trifluoromethylpyridine derivatives, illustrating the broad impact of this chemical motif.

| Compound Type | Application Area | Synthetic Strategy | Reference |

| Trifluoromethylated unnatural α-amino acids | Pharmaceuticals | Photoredox catalyzed reductive trifluoromethylation | chemicalbook.com |

| α-Trifluoromethyl piperidinic derivatives | Pharmaceuticals | Multiple pathways including reduction of pyridine derivatives | |

| Trifluoromethylated agrochemicals | Agrochemicals | Chlorine/fluorine exchange or cyclocondensation | nih.govrsc.org |

| Modified bioactive compounds | Drug Discovery | Late-stage functionalization via C-H activation |

Advanced Applications in Supramolecular Chemistry and Self-Assembly Processes

An emerging and largely unexplored frontier for this compound lies in the realm of supramolecular chemistry and the design of self-assembling systems. The key to this potential lies in the presence of the iodine atom, which can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govnih.gov

Halogen bonding occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.gov In this compound, the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring enhances the electrophilicity of the iodine atom, making it a potent halogen bond donor. The nitrogen atom of the pyridine ring can act as a halogen bond acceptor.

This dual functionality opens up the possibility of designing complex, self-assembling supramolecular architectures. For instance, studies on other iodo-perfluorocarbons have demonstrated their ability to form stable complexes with hydrogen bond acceptors through halogen bonding. rsc.orgrsc.org Similarly, research on pyridine-functionalized dyes has shown that halogen bonding interactions with perfluorohaloarenes can be detected and can influence the photophysical properties of the system. nih.gov

While specific studies on the supramolecular chemistry of this compound are not yet prevalent in the literature, the fundamental principles of halogen bonding suggest a promising future for this compound in materials science. Potential applications could include:

Crystal Engineering: The directionality of halogen bonds could be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties. nih.gov

Anion Recognition: The electrophilic iodine atom could be used to bind and sense anions.

Liquid Crystals: The formation of ordered supramolecular structures through halogen bonding could lead to the development of novel liquid crystalline materials.

The table below outlines the key non-covalent interactions that could be exploited in the supramolecular chemistry of this compound.

| Interaction Type | Donor | Acceptor | Potential Application |

| Halogen Bonding | Iodine atom of this compound | Lewis bases (e.g., N, O, S atoms) | Crystal engineering, anion recognition |

| Hydrogen Bonding | N-H or O-H groups in interacting molecules | Nitrogen atom of the pyridine ring | Co-crystal formation, directing self-assembly |

| π-π Stacking | Pyridine ring | Other aromatic systems | Formation of extended architectures |

Further research into the supramolecular behavior of this compound is warranted and could unlock a new range of applications for this versatile molecule beyond its traditional use as a synthetic building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where iodopyridine derivatives react with trifluoromethyl boronic acids. Reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) critically affect yield and purity. For example, using Pd(PPh₃)₄ in THF at 80°C achieves higher yields compared to DMF-based systems due to reduced side reactions . Alternative routes include direct iodination of 2-(trifluoromethyl)pyridine using iodine monochloride (ICl) in the presence of a Lewis acid catalyst .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and electronic effects. The trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 ppm, while the iodine atom induces deshielding in adjacent protons. Mass spectrometry (HRMS) validates molecular weight (observed m/z: 272.99), and X-ray crystallography can resolve steric effects caused by the bulky iodine and CF₃ groups .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Answer : The electron-withdrawing CF₃ group enhances stability against hydrolysis but reduces solubility in polar solvents. Solubility can be improved using DMSO or THF, while stability is maintained under inert atmospheres (N₂/Ar). Comparative studies show that analogs lacking the CF₃ group degrade faster under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

- Answer : The CF₃ group directs nucleophilic attack to the para position (C5) via electron-deficient aromatic ring activation. Density Functional Theory (DFT) calculations reveal lower activation energy for substitution at C5 compared to C3, aligning with experimental observations of >90% para-substitution in SNAr reactions with amines or thiols . Competing pathways, such as radical-mediated mechanisms, may occur under photolytic conditions .

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

- Answer : Ligand design is critical. Bulky phosphine ligands (e.g., XPhos) improve catalytic efficiency in Pd-mediated couplings by reducing steric hindrance from the CF₃ group. Copper(I)-thiophene carboxylate (CuTC) enhances Ullmann-type couplings with aryl boronic acids, achieving turnover numbers (TON) >500 under mild conditions . Solvent screening (e.g., dioxane vs. toluene) and microwave-assisted heating further reduce reaction times .

Q. What strategies mitigate contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies often arise from impurities in starting materials or variable assay conditions. Rigorous purification (HPLC, recrystallization) and standardized bioassays (e.g., fixed IC50 protocols) are recommended. For example, a 2024 study resolved conflicting kinase inhibition data by identifying a trace impurity (<0.5%) in commercial batches that skewed results .

Q. How do steric and electronic effects of the iodine substituent impact applications in metal-organic frameworks (MOFs)?

- Answer : The iodine atom acts as a Lewis basic site for coordinating metals (e.g., Pd, Cu), enabling MOF construction with enhanced porosity. Computational models show that iodine’s polarizability improves CO₂ adsorption capacity by 30% compared to bromo analogs. However, steric bulk limits ligand flexibility, requiring tailored linker designs .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Reference ID |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF, 80°C | 85 | |

| Direct Iodination | ICl, AlCl₃, CH₂Cl₂, 25°C | 72 | |

| Ullmann Coupling | CuTC, dioxane, 100°C | 68 |

Table 2 : Spectral Data for Characterization

| Technique | Key Observations | Reference ID |

|---|---|---|

| ¹⁹F NMR | δ = -62.3 ppm (CF₃) | |

| HRMS | m/z = 272.99 [M+H]⁺ | |

| X-ray Crystallography | C–I bond length = 2.09 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.